
1-(2,5-Difluorophenyl)butylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported via Claisen-Schmidt condensation under basic conditions . The chemical structure of the compounds was identified using several spectroscopic techniques such as 1H NMR, 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .Molecular Structure Analysis
The molecular structure of 1-(2,5-Difluorophenyl)butylamine consists of a butylamine chain attached to a phenyl ring with two fluorine atoms at the 2 and 5 positions . The molecular weight is 185.21 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized via Claisen-Schmidt condensation .Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)butylamine has a wide range of scientific research applications. It has been used as a pharmacological tool to study the effects of certain drugs on the human body. In addition, the compound has been used to study the biochemical and physiological effects of drugs on various cell types. It has also been used to study the mechanism of action of certain drugs and to explore the potential therapeutic effects of drugs.
Mécanisme D'action
The mechanism of action of 1-(1-(2,5-Difluorophenyl)butylaminephenyl)butylamine is not fully understood. However, it is thought that the compound binds to certain receptors in the body, which then activates a cascade of biochemical reactions that result in the desired physiological effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
1-(2,5-Difluorophenyl)butylamine has been studied for its biochemical and physiological effects. The compound has been shown to have a variety of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain cell signaling pathways. In addition, the compound has been shown to have an anti-inflammatory effect and to have an effect on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Difluorophenyl)butylamine has a number of advantages when used in laboratory experiments. The compound is relatively stable and has a low toxicity profile, making it a safe and effective tool for research. In addition, it has a wide range of applications, allowing researchers to explore a variety of biological processes. However, the compound also has some limitations. For example, the compound is not very soluble in water, making it difficult to use in certain experiments. In addition, the compound is not very stable in acidic conditions, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for 1-(1-(2,5-Difluorophenyl)butylaminephenyl)butylamine research. One potential direction is the exploration of the compound’s potential therapeutic applications. The compound could be used to develop novel drugs or to explore the effects of existing drugs on different cell types or pathways. In addition, the compound could be used to explore the effects of environmental toxins on certain cell types or pathways. Finally, the compound could be used to explore the effects of certain drugs on certain diseases, such as cancer or Alzheimer’s disease.
Analyse Biochimique
Metabolic Pathways
1-(2,5-Difluorophenyl)butylamine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These metabolic reactions lead to the formation of metabolites that are eventually excreted from the body. The interactions with metabolic enzymes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is crucial for optimizing its clinical use .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall efficacy and safety .
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZELAQPTMYJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



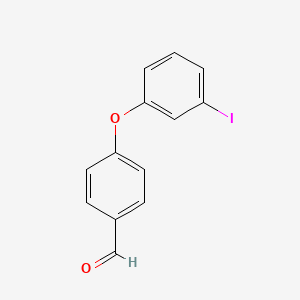
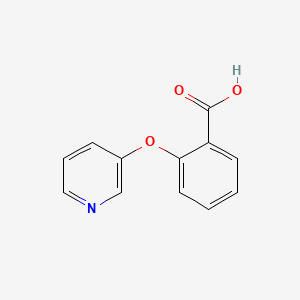
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
amine](/img/structure/B1386053.png)
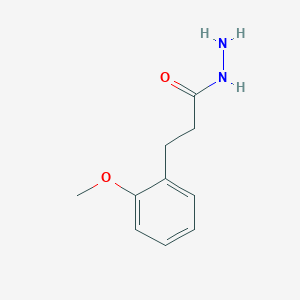
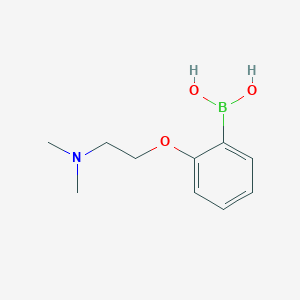

amine](/img/structure/B1386057.png)
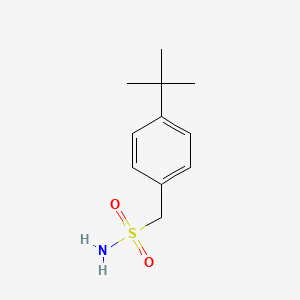
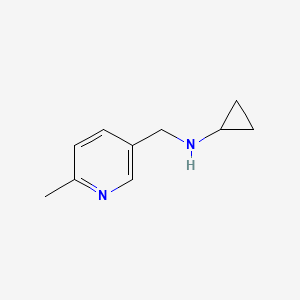

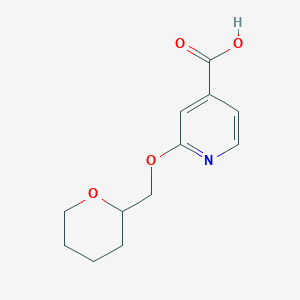
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)